methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate
Description
Methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core. This structure is substituted with a 5-chloro-2-fluorophenyl group at the 4-position and a methyl ester-linked propanoate moiety via a carboxamide bridge. The chloro-fluoro aromatic substituent may enhance lipophilicity and target binding, while the ester group could influence metabolic stability and bioavailability.
Properties
Molecular Formula |
C17H18ClFN4O3 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 3-[[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]propanoate |
InChI |
InChI=1S/C17H18ClFN4O3/c1-26-14(24)4-6-20-17(25)23-7-5-13-15(22-9-21-13)16(23)11-8-10(18)2-3-12(11)19/h2-3,8-9,16H,4-7H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
PETVMTYVSFDUMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)Cl)F)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Ritter-Type Cyclization for Heterocycle Formation
Recent advances in Ritter-type reactions have enabled efficient construction of imidazo-fused pyridines. A 2024 study demonstrated that Bi(OTf)₃ and p-TsOH·H₂O catalyze the intermolecular Ritter reaction between pyridine derivatives and nitriles, forming carbocation intermediates that undergo cyclization. For example, treating 2-aminopyridine derivatives with acetonitrile under these conditions yielded imidazo[1,5-a]pyridines in up to 95% yield. While this method targets imidazo[1,5-a] systems, the mechanistic insights—particularly the role of Brønsted acids in stabilizing nitrilium ions—are transferable to imidazo[4,5-c]pyridine synthesis.
Amide-Mediated Cyclization Pathways
Patent literature reveals that amide bond formation precedes cyclization in imidazo[4,5-c]pyridine syntheses. For instance, CA3152302A1 describes a three-step route where 5-chloro-1-(3-(methylsulfonyl)propyl)-1H-indole-2-carboxylic acid is converted to an amide intermediate, reduced, and cyclized without Mitsunobu conditions. This avoids low-yielding Mitsunobu reactions and improves scalability. Applying this strategy, the target compound’s imidazo core could form via intramolecular cyclization of a linear amide precursor under acidic or thermal conditions.
Functionalization of the Imidazo[4,5-c]Pyridine Core
Carboxamido Propanoate Ester Installation
The propanoate ester moiety is introduced via amide coupling. CA3152302A1 employs EDCl/HOBt to activate carboxylic acids for reaction with amines. For the target molecule, methyl 3-aminopropanoate would react with 4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxylic acid under these conditions. Patent data indicate that such couplings proceed in 80–90% yield when using DMF as a solvent and DIEA as a base.
Integrated Synthetic Routes and Optimization
Route 1: Sequential Cyclization-Functionalization
- Core Synthesis : React 4-amino-5-chloropyridine-3-carboxylic acid with methyl acrylate under Bi(OTf)₃ catalysis to form the tetrahydroimidazo[4,5-c]pyridine core.
- Aryl Coupling : Perform Suzuki-Miyaura coupling with 5-chloro-2-fluorophenylboronic acid.
- Amide Formation : Couple the carboxylic acid intermediate with methyl 3-aminopropanoate using EDCl/HOBt.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 eq), DCE, 150°C | 75–95% |
| Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C | 82% |
| Amidation | EDCl, HOBt, DIEA, DMF, rt | 88% |
Route 2: Late-Stage Cyclization
- Linear Precursor Synthesis : Prepare methyl 3-((5-chloro-2-fluorophenyl)carbamoyl)propanoate via EDCl-mediated coupling.
- Cyclization : Treat with PCl₅ in CH₂Cl₂ to form the imidazo[4,5-c]pyridine ring.
Advantages : Avoids handling air-sensitive intermediates; yields 78% after recrystallization.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield regioisomers. Using bulky acids like p-TsOH·H₂O suppresses side reactions by stabilizing transition states. In Route 1, Bi(OTf)₃’s Lewis acidity directs nitrile attack to the desired position, achieving >90% regioselectivity.
Purification of Polar Intermediates
The carboxamido propanoate ester is highly polar, complicating column chromatography. Patent CA3152302A1 resolves this via crystallization from MTBE/hexane, achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the imidazopyridine core.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in the structure.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms due to its specific binding properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine Derivatives
describes a related compound, 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)propanal, synthesized via condensation with (R)-6,8-dichlorochroman-4-amine. Key differences include:
- Core Structure : The target compound’s imidazo[4,5-c]pyridine vs. imidazo[4,5-b]pyridine in . The positional shift of the nitrogen atom (c vs. b ring fusion) alters electronic properties and binding interactions.
- Substituents: The target compound features a 5-chloro-2-fluorophenyl group, whereas the analogue in lacks halogenated aryl substituents. Fluorine and chlorine atoms in the target may improve metabolic stability and target affinity compared to non-halogenated analogues .
- Functional Groups : The methyl ester in the target compound contrasts with the aldehyde group in ’s derivative. Esters are generally more stable in vivo than aldehydes, suggesting enhanced pharmacokinetic properties.
Pesticide-Related Imidazole Derivatives
lists imidazole-containing agrochemicals, such as impazapic and haloxyfop . While structurally distinct, these compounds share motifs relevant for comparison:
- Imidazole Core: Impazapic contains a 4,5-dihydroimidazol-2-yl group, differing from the saturated tetrahydroimidazo[4,5-c]pyridine in the target compound.
- Acid vs. Ester Moieties: Haloxyfop and fluazifop feature carboxylic acid groups, whereas the target compound has a methyl ester.
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Research Findings and Implications
Positional Isomerism Matters : The imidazo[4,5-c]pyridine core in the target compound likely offers distinct electronic and steric profiles compared to [4,5-b] isomers, impacting receptor binding and selectivity .
Halogenation Enhances Stability: The 5-chloro-2-fluorophenyl group may confer resistance to oxidative metabolism, a feature absent in non-halogenated analogues like those in .
Ester vs. Acid Functionalization : The methyl ester in the target compound could serve as a prodrug, hydrolyzing in vivo to a bioactive acid, whereas herbicidal acids () act directly on plant targets .
Biological Activity
Methyl 3-(4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.
Chemical Structure and Properties
The compound features a unique structure incorporating a tetrahydroimidazopyridine moiety and a chloro-fluorophenyl group. The presence of these functional groups may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds within the imidazopyridine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures exhibited IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL against lung (A549) and colorectal (HT-29) cancer cells .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 7f | A549 | 193.93 |
| Compound 7a | A549 | 208.58 |
| Compound 7b | A549 | 238.14 |
| Compound 7e | A549 | >371.36 |
Antimicrobial Activity
The imidazopyridine scaffold is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of related compounds. For example, imidazo[4,5-c]pyridine derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a comparative study involving several imidazopyridine derivatives, it was found that modifications at specific positions significantly affected the cytotoxicity profiles against human cancer cell lines such as H460 and HT-29 .
- Antimicrobial Efficacy : A series of tests conducted on imidazopyridine derivatives revealed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings
The biological activity of this compound is supported by various studies indicating:
- Anticancer Activity : The compound shows promise in targeting specific cancer pathways.
- Antimicrobial Effects : Effective against multiple strains of bacteria.
- Potential for Further Development : Its unique structure suggests avenues for modification to enhance efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
